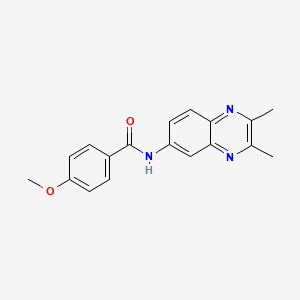

N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

科学的研究の応用

Sigma-2 Receptor Probe Development

N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide analogs have been studied for their binding to sigma-2 receptors. Specifically, research has shown the development of novel sigma-2 receptor probes, like RHM-1, which demonstrated high affinity in vitro for sigma-2 receptors. This suggests potential applications in studying these receptors more closely in various scientific contexts (Xu et al., 2005).

Catalysis in Organic Chemistry

The compound has been involved in studies related to Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, indicating its potential in facilitating certain chemical reactions. This research highlights its role in developing new methods in organic synthesis (Rakshit et al., 2011).

Tumor Imaging and Radiotracers

In the field of medical imaging, derivatives of N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide have been synthesized and evaluated as potential radiotracers for imaging solid tumors. Studies have shown that these compounds can identify breast tumors in vivo, suggesting their application in tumor imaging, particularly in PET scans (Rowland et al., 2006).

Molecular Structure Analysis

The compound has also been a subject in studies exploring the molecular structure and intermolecular interactions of similar compounds, providing valuable insights into molecular geometry and the influence of crystal packing and dimerization on these structures (Karabulut et al., 2014).

Novel Pharmaceutical Agents

Research into derivatives of N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide has led to the development of novel pharmaceutical agents. For instance, its derivatives have shown potential as potent antistaphylococcal compounds with improved pharmaceutical properties, indicating its relevance in drug discovery and development (Haydon et al., 2010).

特性

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)21-18(22)13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWCKRQNGRGWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325583 |

Source

|

| Record name | N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

672949-86-9 |

Source

|

| Record name | N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide](/img/structure/B2872160.png)

![2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2872163.png)

![N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2872164.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one](/img/structure/B2872165.png)

![6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2872166.png)

![2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2872167.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2872169.png)

![N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872171.png)

![Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)